1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
Description
The compound 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole (imidazoline) core substituted with a benzylsulfanyl group (from 4-chlorophenylmethyl) at position 2 and a phenylethanone moiety at position 1. This structure combines aromatic (phenyl and 4-chlorophenyl) and heterocyclic (imidazoline) components, which are common in bioactive molecules.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-11-21(18)17(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWVBRPUYJVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-phenylacetyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzylsulfanyl group in the target compound introduces a bulky aromatic substituent compared to the smaller methylsulfanyl group in the analog from . The hydrazone analog () replaces the sulfanyl group with a nitrogen-based linker, which could increase hydrogen-bonding capacity but reduce stability under acidic conditions . The hydroxymethyl substituent () improves hydrophilicity, as seen in its lower melting point (115–118°C) compared to nitro-substituted imidazoles (e.g., 120°C in ) .
Synthetic Routes :
- Chlorination using SOCl₂ () is a common method for introducing chloro or sulfanyl groups in imidazole derivatives. The target compound’s synthesis likely involves similar steps, such as nucleophilic substitution of a chloromethyl intermediate .
- The hydroxymethyl analog () may require protective-group strategies to prevent oxidation during synthesis .
Structural Characterization :
Biological Activity
1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a 4-chlorophenyl group, a sulfenyl linkage, and a dihydroimidazole ring, which may contribute to its interaction with biological targets. This article aims to explore the biological activity of this compound based on diverse sources and research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 392.91 g/mol. The unique arrangement of its functional groups suggests potential interactions that could lead to various pharmacological effects.
| Feature | Description |
|---|---|
| Molecular Formula | C20H21ClN2O3S |
| Molecular Weight | 392.91 g/mol |
| Key Functional Groups | Dihydroimidazole, sulfenyl group, chlorophenyl |
Antioxidant Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antioxidant properties. For example, derivatives have shown the ability to inhibit reactive oxygen species (ROS) formation in neuronal cell lines, suggesting a potential neuroprotective effect against oxidative stress .
Neuroprotective Properties
Research has demonstrated that certain derivatives can counteract neurotoxicity induced by amyloid-beta oligomers, which are implicated in Alzheimer's disease. Compounds similar to the target compound have been shown to enhance cell viability in the presence of these neurotoxic agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In studies involving similar compounds, strong inhibitory activity against AChE was observed, with IC50 values indicating effective concentrations for therapeutic applications .
Study on Cholinesterase Inhibition
A study evaluating the cholinesterase inhibitory activity of several compounds reported that derivatives with structural similarities to our target compound exhibited low micromolar inhibition against human AChE and butyrylcholinesterase (BuChE). This suggests potential applications in treating neurodegenerative diseases .
Antimicrobial Activity
Research has shown that related compounds possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings highlight the potential for developing antimicrobial agents based on the molecular framework of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
